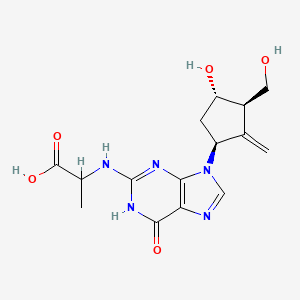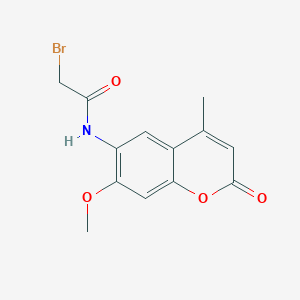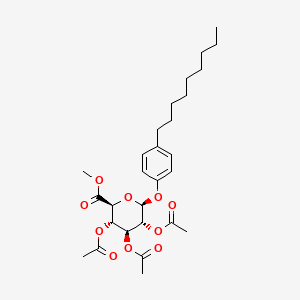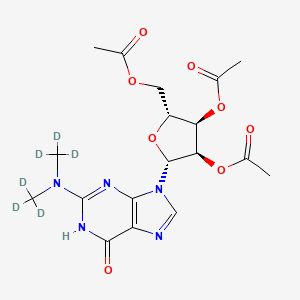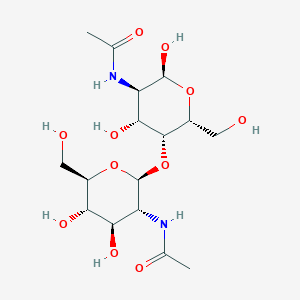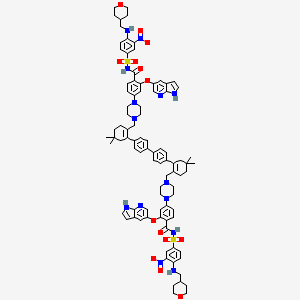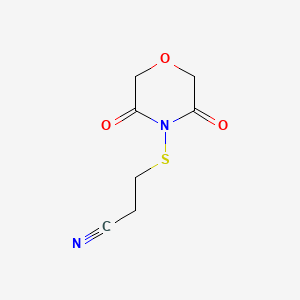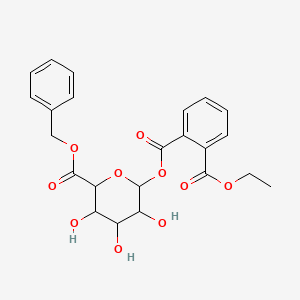![molecular formula C11H15N3O4 B13850994 Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate](/img/structure/B13850994.png)
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted with a nitro group and a methyl group, along with an ethyl ester moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate typically involves the following steps:
Nitration of 6-methylpyridine: The starting material, 6-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-methyl-2-nitropyridine.
Alkylation: The nitropyridine derivative is then alkylated with methyl iodide in the presence of a base such as potassium carbonate to form 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate.
Esterification: Finally, the intermediate is esterified with ethanol in the presence of an acid catalyst like sulfuric acid to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
Halogenated Pyridines: Produced through electrophilic substitution reactions.
科学的研究の応用
Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active intermediates that modulate biological pathways. The pyridine ring enhances the compound’s binding affinity to target proteins, facilitating its biological activity.
類似化合物との比較
- Ethyl 2-(3-nitropyridin-2-yl)acetate
- Methyl 2-(6-methyl-3-nitropyridin-2-yl)aminoacetate
- Ethyl 2-(3-nitropyridin-4-yl)acetate
Comparison: Ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate is unique due to the specific positioning of the nitro and methyl groups on the pyridine ring, which influences its reactivity and binding properties. Compared to similar compounds, it exhibits distinct electronic and steric effects, making it a valuable intermediate in the synthesis of specialized chemical entities.
特性
IUPAC Name |
ethyl 2-[methyl-(6-methyl-2-nitropyridin-3-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-4-18-10(15)7-13(3)9-6-5-8(2)12-11(9)14(16)17/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOFGFDFGVIIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C1=C(N=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
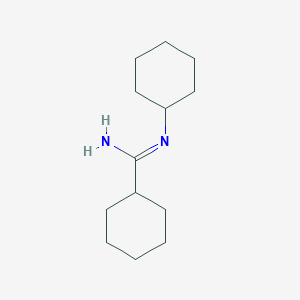
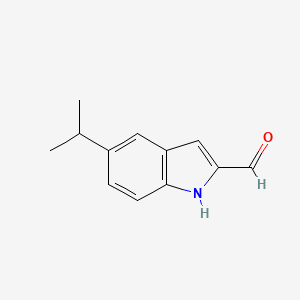
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
